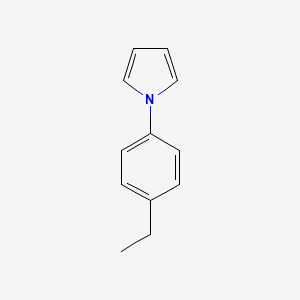

1-(4-ethylphenyl)-1H-pyrrole

Description

2 Rationale for Focused Research on N-Arylpyrrole Derivatives

The scientific community's sustained interest in N-arylpyrrole derivatives stems from their vast potential and proven applications across multiple disciplines. The unique structural and electronic properties of this scaffold make it a privileged motif in the design of functional molecules. nih.govrsc.org

The core reasons for this focused research include:

Medicinal Chemistry: The N-arylpyrrole framework is a common feature in a wide array of biologically active compounds. mdpi.com Derivatives have been investigated for various therapeutic applications. For instance, certain N-carboxyphenylpyrrole derivatives have been evaluated as potent inhibitors of the HIV-1 gp41 fusion protein, a key target in anti-HIV drug discovery. nih.gov The ability to readily modify both the pyrrole and aryl rings allows for the fine-tuning of a compound's biological activity. mdpi.com

Materials Science: N-arylpyrroles are promising candidates for the development of advanced materials with tailored optoelectronic properties. rsc.org Their electron donor-acceptor capabilities can be modulated by substituents, making them suitable for applications such as fluorescent probes and two-photon absorption materials. nih.govrsc.org The aromatic rings attached to the pyrrole can subtly modify the electronic properties and absorption spectra of these molecules. rsc.org

Catalysis: Axially chiral N-arylpyrroles have emerged as highly effective ligands in asymmetric catalysis. nih.gov The restricted rotation around the C-N bond can create a stable chiral environment around a metal center. This has been exploited in rhodium-catalyzed reactions to achieve high levels of enantioselectivity. researchgate.netescholarship.org The development of catalytic asymmetric strategies to access these chiral N-arylpyrroles is a significant and highly desirable goal in modern organic synthesis. nih.govresearchgate.net

Synthetic Intermediates: The N-arylpyrrole unit serves as a versatile building block in organic synthesis. beilstein-journals.org The pyrrole ring is amenable to various functionalization reactions, such as electrophilic aromatic substitution, allowing for the construction of more complex molecular architectures. researchgate.net The development of novel synthetic routes, including Diels-Alder cycloadditions and organocatalytic sequences, further expands the utility of these compounds as synthetic platforms. beilstein-journals.orgnih.gov

The table below outlines the key research areas and the rationale for investigating N-arylpyrrole derivatives like this compound.

| Research Area | Rationale for Focus | Key Properties/Applications |

| Medicinal Chemistry | The N-arylpyrrole scaffold is present in many bioactive molecules. mdpi.com | Serves as a framework for designing new therapeutic agents, such as HIV fusion inhibitors. nih.gov |

| Materials Science | Possess tunable electronic and photophysical properties. rsc.org | Development of fluorescent dyes, two-photon absorption materials, and other optoelectronic devices. beilstein-journals.orgrsc.org |

| Asymmetric Catalysis | Axially chiral derivatives can act as powerful ligands for metal catalysts. nih.gov | Enables highly selective asymmetric transformations, crucial for producing enantiomerically pure compounds. nih.govresearchgate.netescholarship.org |

| Organic Synthesis | Acts as a versatile and functionalizable building block. beilstein-journals.orgnih.gov | Used as intermediates in the regioselective synthesis of complex heterocyclic systems and other valuable chemicals. beilstein-journals.orgnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-ethylphenyl)pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-2-11-5-7-12(8-6-11)13-9-3-4-10-13/h3-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRTKQDKQUCWRGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501309737 | |

| Record name | 1-(4-Ethylphenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383137-78-8 | |

| Record name | 1-(4-Ethylphenyl)-1H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383137-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Ethylphenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for N 4 Ethylphenyl 1h Pyrrole and Analogous N Arylpyrroles

Direct Synthesis of 1-(4-Ethylphenyl)-1H-Pyrrole

The construction of this compound can be achieved through several distinct synthetic routes. These strategies either assemble the pyrrole (B145914) ring from acyclic precursors in the presence of the aryl amine or attach the N-aryl group to a pre-existing pyrrole ring.

Condensation and Cyclization Pathways

The most classical and direct method for synthesizing N-arylpyrroles is the Paal-Knorr reaction. pensoft.netpensoft.net This pathway involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 4-ethylaniline (B1216643). alfa-chemistry.com For the synthesis of the parent this compound, the reaction would utilize succinaldehyde (B1195056) or a synthetic equivalent. For substituted pyrroles like 2,5-dimethyl-1-(4-ethylphenyl)-1H-pyrrole, the readily available 2,5-hexanedione (B30556) is the standard starting material. researchgate.netrsc.org

The reaction mechanism proceeds through the initial formation of a hemiaminal upon nucleophilic attack of the amine on one of the carbonyl groups. alfa-chemistry.com Subsequent intramolecular attack on the second carbonyl group forms a cyclic dihydroxy-pyrrolidine intermediate, which then undergoes sequential dehydration to yield the aromatic pyrrole ring. alfa-chemistry.com The reaction can be performed under neutral or weakly acidic conditions, and the addition of an acid catalyst typically accelerates the cyclization and dehydration steps. organic-chemistry.org Even catalyst- and solvent-free conditions have been reported, highlighting the intrinsic reactivity of the substrates, though such reactions may require longer times. researchgate.netrsc.org

Transition-Metal-Catalyzed Cross-Coupling Approaches

Modern synthetic chemistry offers powerful alternatives to classical methods through transition-metal catalysis. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a premier method for forming carbon-nitrogen bonds. organic-chemistry.orgacs.org In this approach, the N-H bond of pyrrole is coupled with an aryl halide, such as 1-bromo-4-ethylbenzene (B134493) or 1-chloro-4-ethylbenzene. uit.no

This reaction requires a palladium catalyst, typically a palladium(0) species generated in situ, and a specialized phosphine (B1218219) ligand. organic-chemistry.org The choice of ligand is critical for reaction efficiency, with bulky, electron-rich biarylphosphines (e.g., tBuXPhos) often providing excellent results for the N-arylation of heterocycles like pyrrole. nih.gov A strong base, such as sodium tert-butoxide, is necessary to deprotonate the pyrrole, generating the active nucleophile for the catalytic cycle. dur.ac.uk The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) center, coordination and deprotonation of the amine, and finally, reductive elimination to form the N-arylpyrrole product and regenerate the Pd(0) catalyst. dur.ac.uk

Dehydrogenative Coupling Protocols

A more recent and atom-economical strategy involves the direct dehydrogenative coupling of an N-H bond with a C-H bond. While less common for this specific transformation, this approach is a frontier in synthetic methodology. Conceptually, the synthesis of this compound could be envisioned through the direct coupling of pyrrole with ethylbenzene (B125841). Such reactions, often termed oxidative cross-dehydrogenative coupling (CDC), typically require a transition-metal catalyst (e.g., iron, copper, or ruthenium) and an oxidant. researchgate.netmdpi.com

The reaction mechanism would likely involve the generation of a reactive intermediate from the C-H bond of ethylbenzene and a nitrogen-centered radical or metal-nitrenoid from pyrrole, followed by their combination. researchgate.netnih.gov These methods avoid the need for pre-functionalized starting materials (like aryl halides), thus reducing synthetic steps and waste. mdpi.com However, challenges in controlling reactivity and achieving high selectivity for the desired cross-coupled product over homo-coupled byproducts remain significant hurdles.

Broad Synthetic Paradigms for N-Arylpyrrole Construction

Beyond the direct synthesis of a specific target, a wider view of synthetic strategies reveals established and powerful annulation reactions that form the pyrrole core.

Established Pyrrole Annulation Reactions

Pyrrole annulation reactions are processes in which the pyrrole ring is constructed from acyclic components. The Paal-Knorr synthesis stands as the most prominent and widely used of these methods. tandfonline.comtandfonline.com

First reported independently by Carl Paal and Ludwig Knorr in the 1880s, the Paal-Knorr synthesis is the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine to form a pyrrole. pensoft.netpensoft.net Its simplicity and efficiency have made it a cornerstone of heterocyclic chemistry. pensoft.net The reaction is broadly applicable to a wide range of primary amines, including aliphatic and aromatic amines with both electron-donating and electron-withdrawing substituents. alfa-chemistry.com

The classical reaction often requires acidic conditions, with weak acids like acetic acid being sufficient to promote the reaction. organic-chemistry.org However, the quest for milder conditions, higher efficiency, and greener processes has led to the development of numerous catalytic enhancements. Both Brønsted and Lewis acids have been extensively employed. alfa-chemistry.com More recently, a host of advanced catalytic systems have been introduced to improve the reaction's scope and sustainability. These include heterogeneous catalysts, organocatalysts, and the use of alternative energy sources like microwave irradiation, which can dramatically reduce reaction times and improve yields. pensoft.netresearcher.life Asymmetric synthesis of axially chiral N-arylpyrroles has also been achieved using chiral phosphoric acid (CPA) catalysts, demonstrating a high level of stereocontrol. chim.itsnnu.edu.cn

The table below summarizes a selection of modern catalytic systems developed for the Paal-Knorr synthesis of N-substituted pyrroles.

| Catalyst System | Substrates | Conditions | Key Features | Yield Range |

| No Catalyst | 2,5-Hexanedione, various anilines | Solvent-free, room temp, stirring | Ultimate green conditions, simple procedure. researchgate.netrsc.org | Good to Excellent |

| Ammonium Niobium Oxalate (ANO) | 2,5-Hexanedione, various anilines | EtOH, room temp, 30 min | Cheap, low-toxicity, reusable Lewis acid catalyst. rsc.org | Up to 99% |

| Calcium(II) Chloride (CaCl₂) | 2,5-Hexanedione, various amines | Solvent-free, microwave irradiation | Cost-effective Lewis acid, rapid, sustainable. researcher.life | High to Quantitative |

| Salicylic (B10762653) Acid | 2,5-Hexanedione, 4-bromoaniline | Solvent-free, microwave irradiation, 15 sec | Organocatalyst, extremely fast reaction time. pensoft.netpensoft.net | 92% |

| Chiral Phosphoric Acid (CPA) / Fe(OTf)₃ | 1,4-Diketones, anilines | CCl₄ or MeOH | Asymmetric synthesis of axially chiral arylpyrroles. chim.it | Up to 95% |

| Ceric Ammonium Nitrate (CAN) / Ultrasound | 1,3-Dicarbonyls, then amines | Aqueous media | Two-step protocol for highly substituted pyrroles. tandfonline.comtandfonline.com | Good |

Modified Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis, a foundational method, involves the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group. wikipedia.org A significant modification of this approach is the Paal-Knorr reaction, which synthesizes pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia under acidic conditions. uctm.edud-nb.info The mechanism typically begins with the attack of the amine on a protonated carbonyl, leading to a hemiaminal. Subsequent intramolecular cyclization and dehydration yield the pyrrole ring. uctm.edu For the synthesis of N-arylpyrroles like this compound, an aniline (B41778) derivative such as 4-ethylaniline would be reacted with a 1,4-dicarbonyl compound. While effective, the classical Paal-Knorr reaction can sometimes be limited by harsh conditions.

Recent advancements have focused on developing milder and more efficient catalytic systems. For instance, a cascade reaction using a heterogeneous cobalt catalyst enables the synthesis of N-aryl pyrroles directly from nitroarenes and 2,5-dimethoxytetrahydrofuran (B146720) (a succinaldehyde precursor) via (transfer) hydrogenation followed by Paal-Knorr condensation. nih.gov This method offers a step-economic advantage by avoiding the separate synthesis and purification of the aniline. nih.gov

Hantzsch-Type Reactions

The Hantzsch pyrrole synthesis is another classical method that involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. wikipedia.orgyoutube.com This multicomponent reaction provides a direct route to substituted pyrroles. youtube.comresearchgate.net The mechanism initiates with the formation of an enamine from the β-ketoester and the amine. This enamine then acts as a nucleophile, attacking the α-haloketone, followed by cyclization and aromatization to form the pyrrole ring. wikipedia.org

To synthesize a compound like this compound using this method, 4-ethylaniline would be used as the primary amine component. Despite its long history, the Hantzsch synthesis has been considered underdeveloped compared to other named reactions for pyrrole synthesis. thieme-connect.com However, recent modifications have aimed to improve its utility. For example, organocatalytic approaches using catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) in water have been developed. thieme-connect.com Additionally, microwave-assisted, solvent-free Hantzsch-type reactions have been shown to produce high yields of pyrroles, although sometimes with a lack of regioselectivity. pensoft.net

Contemporary Catalytic Methodologies

Modern synthetic strategies increasingly rely on transition metal catalysis and organocatalysis to achieve higher efficiency, selectivity, and functional group tolerance in the synthesis of N-arylpyrroles.

Palladium-Catalyzed Coupling Chemistry

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-N bonds. The Buchwald-Hartwig amination, for instance, allows for the N-arylation of pyrroles with aryl halides. researchgate.net Efficient palladium catalysts, often employing specialized phosphine ligands, can couple a wide range of (hetero)aryl chlorides with N-H heteroarenes like pyrrole under mild conditions. scilit.comrsc.org This method demonstrates excellent functional group tolerance and can be scaled up for larger preparations. rsc.org The use of N-heterocyclic carbene (NHC) palladium complexes has also emerged as a robust alternative to phosphine-based systems for the direct arylation of pyrrole derivatives with aryl chlorides. beilstein-journals.org These air-stable catalysts can achieve good to moderate yields with low catalyst loading. beilstein-journals.org

Direct arylation, a greener alternative to traditional cross-coupling reactions, involves the coupling of aryl halides directly with the C-H bonds of pyrroles. researchgate.net While challenging with NH-free pyrrole, using N-protected pyrroles can lead to regioselective arylation at the C2 position with aryl bromides. researchgate.net

Table 1: Comparison of Palladium-Catalyzed N-Arylation Methods for Pyrroles

| Catalyst System | Substrates | Key Features |

|---|---|---|

| Pd/keYPhos | N-H heteroarenes, Aryl chlorides | Mild conditions, Low catalyst loading (0.8 mol%), Broad substrate scope. rsc.org |

| Pd-NHC Complexes | Pyrrole derivatives, Aryl chlorides | Air-stable catalyst, Moderate to good yields, Alternative to phosphine ligands. beilstein-journals.org |

| [Pd(Cl(C3H5))]2 | N-Tosylpyrrole, Aryl bromides | Regioselective C2-arylation, Moderate to good yields. researchgate.net |

Ruthenium- and Iridium-Catalyzed Reactions

Ruthenium catalysts have shown significant utility in novel cycloaddition and coupling reactions to form pyrrole rings. One notable method is the ruthenium-catalyzed nitrogen-transfer [2+2+1] cycloaddition of α,ω-diynes with sulfoximines serving as nitrene surrogates. researchgate.netd-nb.info This approach allows for the synthesis of a diverse range of N-alkyl, N-aryl, and even N-H pyrroles, which can be difficult to access through other [2+2+1] type reactions. d-nb.info Another strategy involves the cationic ruthenium-catalyzed intermolecular coupling of pyrroles with terminal alkynes, which regioselectively produces α-vinylpyrroles. nih.govnih.gov

Iridium catalysts are effective for the direct α-arylation of N-heteroarenes with boronic acids through a water-mediated hydrogen-evolution cross-coupling strategy. nih.gov This method is oxidant and reductant-free and proceeds with broad substrate scope and excellent functional group compatibility. nih.gov Chiral-at-metal iridium and rhodium complexes have also been employed as Lewis acid catalysts in conjugate additions. researchgate.net Specifically, a chiral-at-rhodium catalyst has been used for the highly atroposelective alkylation of N-arylpyrroles. d-nb.inforesearchgate.netnih.gov

Copper-Mediated Synthesis

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is a classical and widely used method for synthesizing N-aryl heterocycles. mdpi.com It is an economical and nearly non-toxic alternative to palladium catalysis. rsc.org Numerous protocols have been developed for the copper-catalyzed C-N cross-coupling of various aryl electrophiles with pyrroles. rsc.org

Modern advancements include the use of copper oxide nanoparticles as a recyclable catalyst for the one-pot cross-coupling of aryl halides with trans-4-hydroxy-L-proline to produce N-arylpyrroles. sapub.org This ligand-free method is sustainable and the catalyst can be reused multiple times. sapub.org The reaction is effective for various aryl bromides and iodides, including those with electron-donating or withdrawing groups. sapub.org Another approach utilizes copper(II) chloride in water to catalyze the Clauson-Kass synthesis of N-substituted pyrroles from amines and 2,5-dimethoxytetrahydrofuran, offering an environmentally benign process. beilstein-journals.org

Table 2: Examples of Copper-Mediated N-Arylpyrrole Synthesis

| Catalyst | Reactants | Key Features |

|---|---|---|

| Copper Oxide Nanoparticles | Aryl halides, trans-4-hydroxy-L-proline | Ligand-free, Recyclable catalyst, Sustainable. sapub.org |

| Copper(II) Chloride | Amines, 2,5-dimethoxytetrahydrofuran | Environmentally benign (water solvent), Excellent yields (71-96%). beilstein-journals.org |

| CuI | Nitrogen-containing heterocycles, Aryl halides | Mild and highly efficient. mdpi.com |

Organocatalytic and Brønsted/Lewis Acid Catalysis

Organocatalysis has emerged as a powerful, metal-free approach for pyrrole synthesis. Various organocatalysts, including urea (B33335) and squaric acid, have been employed in Paal-Knorr type reactions. beilstein-journals.orgrsc.org For example, squaric acid can catalyze the reaction of anilines with 2,5-dimethoxytetrahydrofuran in an aqueous medium to afford N-substituted pyrroles in high yields. beilstein-journals.orgrsc.org Chiral phosphoric acids (CPAs) have been utilized in asymmetric Paal-Knorr reactions to achieve atroposelective synthesis of N-arylpyrroles. nih.govnih.gov These reactions can create axially chiral N-arylpyrrole skeletons with high enantioselectivity. nih.govnih.gov

Lewis acids also play a crucial role in catalyzing the formation of N-arylpyrroles. For instance, a hafnium-doped mesoporous silica (B1680970) (Hf/SBA-15) catalyst has been used for the synthesis of N-arylpyrroles from bio-based furans and arylamines. acs.orgacs.orgresearchgate.net Mechanistic studies suggest a direct nucleophilic attack of the amine on the furan (B31954) ring, differing from the typical Paal-Knorr pathway. acs.orgacs.org Other Lewis acids like MgI2 etherate have been shown to catalyze the reaction of 1,4-diketones with primary amines. uctm.edubeilstein-journals.org Brønsted acids, such as triflic acid, can catalyze intramolecular hydroarylation reactions, which can be a pathway to certain cyclic structures containing pyrrole motifs. acs.org Both Lewis and Brønsted acid sites are present in catalysts like nano-sulfated titania, which has been used for the Clauson-Kaas synthesis of N-substituted pyrroles. beilstein-journals.org

De Novo Pyrrole Ring Formation Strategies

De novo strategies involve the construction of the pyrrole ring from acyclic or different cyclic precursors. These methods offer high flexibility in introducing a wide range of substituents onto the pyrrole core.

A notable strategy for synthesizing N-arylpyrrole derivatives involves the [4+2] Diels-Alder cycloaddition reaction. In this approach, N-arylpyrroles can act as dienes in reactions with highly reactive dienophiles like arynes. Arynes, which are neutral, highly reactive intermediates derived from an aromatic ring by the formal removal of two ortho substituents, can be generated in situ from various precursors. beilstein-journals.orgcbijournal.com

One effective method uses diaryliodonium salts as aryne precursors under mild conditions. beilstein-journals.orgresearchgate.net For instance, the reaction of an N-arylpyrrole, such as 1-phenylpyrrole (B1663985), with a phenyl(mesityl)iodonium salt in the presence of a base like lithium bis(trimethylsilyl)amide (LiHMDS), generates a benzyne (B1209423) intermediate. This intermediate is then trapped by the N-arylpyrrole in a Diels-Alder reaction to form bridged-ring amine cycloadducts. beilstein-journals.org Yields for these reactions can range from moderate to excellent (35–96%), depending on the substituents on both the pyrrole and the aryne precursor. beilstein-journals.orgresearchgate.net The reaction tolerates a wide array of functional groups on the aryne precursor, including electron-donating groups (e.g., methyl, tert-butyl) and electron-withdrawing groups (e.g., halogens, cyano, nitro). beilstein-journals.org

The resulting bridged-ring amines can be subsequently converted into N-phenylamine derivatives through treatment with a catalytic amount of acid, such as p-toluenesulfonic acid (TsOH·H₂O). beilstein-journals.org This two-step sequence represents a formal method for the arylation of the pyrrole ring. The versatility of aryne generation from sources like o-silylaryl triflates further expands the scope of this methodology, allowing for the synthesis of diverse, highly functionalized naphthalene (B1677914) and carbazole (B46965) structures from various dienes. rsc.orgacs.org

Table 1: Examples of Diels-Alder Cycloaddition of 1-phenylpyrrole with Arynes Generated from Diaryliodonium Salts beilstein-journals.org

| Aryne Precursor Substituent (on Phenyl Ring) | Product Yield |

| 4-Methyl | 63% |

| 4-tert-Butyl | 57% |

| 4-Fluoro | 96% |

| 4-Chloro | 89% |

| 4-Bromo | 85% |

| 4-Cyano | 82% |

| 4-Nitro | 67% |

| 4-(Trifluoromethyl) | 94% |

| 4-(Trifluoromethoxy) | 78% |

Oxidative cyclization provides a metal-free pathway to construct substituted pyrrole rings. This strategy often involves the cyclization of a suitably designed acyclic precursor, followed by an oxidation step to achieve aromatization.

One such method employs the oxidative cyclization of N-hydroxyalkyl enamines. rsc.orgorganic-chemistry.org In a process mediated by 2-iodoxybenzoic acid (IBX), N-hydroxyethyl enamines undergo cyclization to afford 2,3-disubstituted pyrroles in good yields. organic-chemistry.orgmdpi.com This reaction is tolerant of various substituents on the phenyl ring of the enamine, including methoxy, fluoro, chloro, and bromo groups, as well as electron-withdrawing groups. mdpi.com

Another approach involves a one-pot, three-component reaction to synthesize N-arylpyrrole-3-carbaldehydes. researchgate.net This sequence begins with the proline-catalyzed Mannich reaction between an in situ generated imine (from an aromatic amine and an aldehyde) and succinaldehyde. The resulting intermediate undergoes cyclization to form a dihydropyrrole, which is then aromatized via an IBX-mediated oxidation to yield the final N-arylpyrrole product. researchgate.net Similarly, hypervalent iodine reagents like [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) can mediate the oxidative cyclization of 1-aroyl-N-arylcyclopropane-1-carboxamides to produce complex heterocyclic systems, demonstrating the utility of these oxidants in ring-forming reactions. rsc.org

Skeletal recasting represents an advanced strategy for synthesizing complex heterocyclic compounds from simpler ones. This approach involves the deconstruction of a starting heterocyclic scaffold and subsequent reconstruction to form a new, more highly substituted ring system. acs.orgresearchgate.netacs.org

For pyrroles, a novel skeletal recasting method allows for the transformation of simple, readily available pyrroles into fully substituted pyrroles in a one-pot reaction. researchgate.netacs.org The process utilizes the reaction of a simple pyrrole with an azoalkene, promoted by phosphoric acid. researchgate.net The proposed mechanism involves an acid-promoted nucleophilic attack of the pyrrole on the azoalkene, leading to dearomatization. acs.org This is followed by a C–N bond cleavage and a rearomatization step, which ultimately yields a tetra-substituted pyrrole after hydrolysis and elimination. acs.org This method provides access to synthetically challenging, fully substituted pyrroles that are difficult to prepare using conventional methods. nih.govresearchgate.net The resulting products, which possess an N-N bond, can be further functionalized, for example, through asymmetric N-alkylation to create N-N axial chirality. acs.org

Sustainable and Green Chemistry Aspects in Pyrrole Synthesis

In line with the principles of green chemistry, significant efforts have been directed toward developing more sustainable methods for pyrrole synthesis. These efforts focus on minimizing waste, avoiding hazardous solvents, and utilizing recyclable catalysts. semanticscholar.org

The development of recoverable and reusable catalysts is a cornerstone of green synthesis. For N-arylpyrrole synthesis via the Clauson-Kaas reaction (the condensation of a 1,4-dicarbonyl compound with a primary amine), several heterogeneous and recyclable catalysts have been reported.

A facile route uses copper oxide nanoparticles as a ligand-free catalyst for the synthesis of N-arylpyrroles from aryl halides and trans-4-hydroxy-L-proline. sapub.org This catalyst can be recovered and reused for up to five cycles with sustained activity. sapub.org Similarly, magnetic nanoparticle-supported catalysts, such as sulfonic acid-supported maghemite (Fe₃O₄@-γ-Fe₂O₃-SO₃H), have been employed. nih.govbeilstein-journals.org These catalysts are easily separated from the reaction mixture using an external magnet and can be reused multiple times without a significant drop in efficiency. nih.govbeilstein-journals.org

Other recyclable solid acid catalysts include silica sulfuric acid (SSA), tungstate (B81510) sulfuric acid, and biodegradable polymeric catalysts like PEG-SO₃H. rsc.orgsemanticscholar.org These catalysts offer advantages such as operational simplicity, high efficiency, and reduced environmental impact. rsc.orgsemanticscholar.org

Table 2: Examples of Recyclable Catalysts in N-Substituted Pyrrole Synthesis

| Catalyst | Reaction Type | Recyclability | Reference(s) |

| Copper Oxide (CuO) Nanoparticles | Cross-coupling/Tandem Cyclization | Up to 5 cycles | sapub.org |

| Fe₃O₄@-γ-Fe₂O₃-SO₃H | Clauson-Kaas | Recoverable by magnet | nih.govbeilstein-journals.org |

| γ-Fe₂O₃@SiO₂-Sb-IL | Clauson-Kaas | Recoverable by magnet | nih.govbeilstein-journals.org |

| Silica Sulfuric Acid (SSA) | Clauson-Kaas | Reusable | rsc.org |

| β-cyclodextrin-SO₃H | Clauson-Kaas | Up to 5 cycles | nih.gov |

Replacing volatile and toxic organic solvents with greener alternatives like water or eliminating solvents altogether is a key goal of sustainable chemistry. semanticscholar.org

The synthesis of N-substituted pyrroles has been successfully demonstrated in aqueous media. beilstein-journals.org For example, the Clauson-Kaas reaction can be efficiently catalyzed by zirconyl chloride (ZrOCl₂∙8H₂O) or iron(III) chloride (FeCl₃∙7H₂O) in water at moderate temperatures. beilstein-journals.org Water is an ideal green solvent due to its low cost, non-toxicity, and non-flammability. beilstein-journals.org Deep eutectic solvents (DES) and polyethylene (B3416737) glycol (PEG) have also been used as environmentally friendly reaction media. nih.govbeilstein-journals.org

Solvent-free reaction conditions, often combined with microwave irradiation or simple grinding, provide another green alternative. beilstein-journals.orgresearchgate.netresearchgate.net The reaction of anilines with 2,5-dimethoxytetrahydrofuran can proceed without any catalyst or solvent to produce N-arylpyrroles. beilstein-journals.org Zinc-catalyzed and manganese-catalyzed versions of the Clauson-Kaas reaction have also been developed under solvent-free conditions, offering high yields and operational simplicity. beilstein-journals.orgresearchgate.net These protocols reduce waste and energy consumption, aligning with the principles of green chemistry. semanticscholar.orgresearchgate.net

Utilization of Renewable Feedstocks

The shift towards green chemistry has spurred research into the use of biomass-derived starting materials for the synthesis of N-arylpyrroles. anton-paar.com A prominent strategy involves the use of furans, which can be obtained from lignocellulosic biomass, as precursors to the pyrrole ring. researchgate.netacs.org For instance, 2,5-dimethoxytetrahydrofuran, derivable from furan, is a common starting material in the Clauson-Kaas and Paal-Knorr pyrrole syntheses. organic-chemistry.orgdiva-portal.org

One innovative approach utilizes biomass-derived 2,5-dimethylfuran (B142691), which reacts with various aromatic amines to produce 2,5-dimethyl-N-arylpyrroles. rsc.org This one-pot synthesis proceeds through an acid-catalyzed ring-opening of the furan, followed by a Paal-Knorr condensation. rsc.org The use of a magnetic bio-carbon-based solid sulfonic acid catalyst (WK-SO3H) has demonstrated high yields (up to 90%) and offers the advantage of easy separation and recovery. rsc.org

Another sustainable method involves the reaction of 3-hydroxy-2-pyrones, which can be prepared from renewable sources, with primary amines. acs.org These pyrones act as masked 1,4-dicarbonyl compounds, reacting efficiently to form N-substituted pyrrole carboxylic acid derivatives under solvent-free conditions or in aqueous solutions. acs.org Furthermore, trans-4-hydroxy-L-proline, sourced from the renewable protein collagen, can serve as a sustainable synthon for producing pyrrole derivatives. sapub.org

The following table summarizes the synthesis of N-arylpyrroles from renewable feedstocks:

Table 1: Synthesis of N-Arylpyrroles from Renewable Feedstocks| Renewable Feedstock | Synthetic Method | Catalyst | Key Advantages |

|---|---|---|---|

| 2,5-Dimethylfuran | Acid-enabled ring-opening and Paal-Knorr condensation | Magnetic biocarbon-based sulfonic acid (WK-SO3H) | High yield, catalyst recyclability, green process. rsc.org |

| 3-Hydroxy-2-pyrones | Paal-Knorr type reaction | None or basic conditions | Sustainable, solvent-free option, good to high yields. acs.org |

| 2,5-Dimethoxytetrahydrofuran | Clauson-Kaas reaction | p-Toluenesulfonic acid (p-TsOH) | Mild conditions, suitable for continuous flow and batch reactions. diva-portal.org |

| trans-4-hydroxy-L-proline | Copper oxide catalyzed reaction | Copper oxide | Economical production from a renewable resource. sapub.org |

Synthetic Challenges and Process Optimizations

The practical implementation of synthetic methodologies for N-arylpyrroles on a larger scale necessitates careful consideration of several factors to ensure efficiency, safety, and economic viability. catsci.com

Atom economy is a critical principle in green chemistry, aiming to maximize the incorporation of reactant atoms into the final product. numberanalytics.comjocpr.com Reactions with high atom economy minimize waste and are inherently more efficient. numberanalytics.com For the synthesis of N-arylpyrroles, methods like the aza-Friedel–Crafts reaction exhibit 100% atom economy, representing an ideal in this regard. mdpi.com

Microwave-assisted organic synthesis has emerged as a powerful tool for improving reaction efficiency. anton-paar.com Compared to conventional heating, microwave irradiation often leads to significantly shorter reaction times and higher yields. nih.govchim.it For example, the microwave-assisted Paal-Knorr condensation of 2,5-hexanedione with primary amines using salicylic acid as an organocatalyst demonstrated a high turnover frequency. chim.it This rapid heating can also help to avoid the need for acid catalysts in some reactions, further enhancing the green credentials of the synthesis. anton-paar.com

The following table details the efficiency of various synthetic methods for N-arylpyrroles:

Table 2: Atom Economy and Reaction Efficiency in N-Arylpyrrole Synthesis| Synthetic Method | Key Features for Efficiency | Reported Yields | Reaction Time |

|---|---|---|---|

| Aza-Friedel–Crafts | 100% atom economy. mdpi.com | Not specified | Not specified |

| Microwave-assisted Paal-Knorr | Rapid heating, reduced side reactions. anton-paar.comchim.it | 83% for N-arylpyrrole-2,5-dione. chim.it | 10-20 minutes. chim.it |

| Ruthenium-catalyzed three-component reaction | High atom-efficiency. organic-chemistry.org | Good isolated yields. organic-chemistry.org | Not specified |

| Manganese-catalyzed conversion of diols and amines | Water and H2 are the only byproducts. organic-chemistry.org | Not specified | Not specified |

A broad substrate scope and high functional group tolerance are crucial for the wide applicability of a synthetic method, allowing for the creation of a diverse library of N-arylpyrroles. organic-chemistry.orgrsc.org Many modern catalytic systems for N-arylpyrrole synthesis are designed to be compatible with a variety of functional groups on both the amine and the pyrrole precursor.

For instance, a ruthenium-catalyzed three-component reaction of ketones, amines, and vicinal diols demonstrates a broad substrate scope and tolerance for various functional groups, enabling the synthesis of amido-, alkoxy-, aryloxy-, and phosphate-substituted pyrroles. organic-chemistry.org Similarly, a copper-catalyzed aerobic oxidative coupling of diols and primary amines proceeds at room temperature and shows good tolerance for sensitive functional groups. organic-chemistry.org

The development of catalysts that are compatible with a wide range of functional groups is an active area of research. For example, Rh(III)-catalyzed reactions have shown excellent functional group tolerance in the synthesis of α-aryl-α-chlorocarbonyl compounds, which can be precursors to other heterocycles. organic-chemistry.org However, challenges remain, as some catalysts may be less effective with electron-rich or sterically hindered substrates. organic-chemistry.orgescholarship.org

The following table provides examples of substrate scope in N-arylpyrrole synthesis:

Table 3: Substrate Scope and Functional Group Compatibility| Synthetic Method | Compatible Amine Substituents | Tolerated Functional Groups | Limitations |

|---|---|---|---|

| Ruthenium-catalyzed three-component reaction | Various substituted amines | Amido, alkoxy, aryloxy, phosphate. organic-chemistry.org | Not specified |

| Copper-catalyzed aerobic oxidative coupling | Broad range of primary amines | Sensitive functional groups. organic-chemistry.org | Not specified |

| Rh(III)-catalyzed cascade arylation | Various arylboronic acids | Ethers, halogens, aldehydes, esters. organic-chemistry.org | Lower yields with electron-rich arylboronic acids. organic-chemistry.org |

| Lewis acidic Hf-doped mesoporous SBA-15 catalyst with biobased furans | Various arylamines | Different functional groups. researchgate.netacs.org | Not specified |

Optimizing reaction conditions is a fundamental aspect of chemical synthesis, directly impacting the yield and purity of the desired product. nih.govmt.com This involves a systematic approach to adjusting parameters such as temperature, solvent, catalyst loading, and reaction time. nih.gov

In the synthesis of 2,5-dimethyl-N-phenylpyrrole from 2,5-dimethylfuran and aniline, temperature was identified as a critical factor. rsc.org Increasing the temperature from 110 °C to 130 °C resulted in a significant yield increase from 24% to 76%. rsc.org The addition of water was also found to enhance the ring-opening of the furan, which is the rate-determining step. rsc.org

Microwave-assisted synthesis offers precise temperature control and can dramatically reduce reaction times, often leading to higher yields by minimizing the formation of byproducts. anton-paar.comnih.gov For example, a microwave-assisted synthesis of 2-quinolinone-fused γ-lactones was completed in 10 seconds, compared to 4 hours using conventional heating. nih.gov

The choice of catalyst and solvent system is also paramount. In the Paal-Knorr synthesis of N-substituted pyrroles, various catalysts have been explored, including solid acids like K-10 montmorillonite (B579905) and organocatalysts like salicylic acid, often under solvent-free or green solvent conditions to improve sustainability and yield. chim.itmdpi.com

The following table illustrates the impact of reaction conditions on yield:

Table 4: Reaction Condition Control and Yield Maximization| Reaction | Variable Parameter | Effect on Yield | Optimal Condition |

|---|---|---|---|

| 2,5-dimethylfuran + aniline | Temperature | Increased from 24% to 76%. rsc.org | 130 °C. rsc.org |

| 2,5-dimethylfuran + aniline | Water addition | Significantly enhanced the ring-opening reaction. rsc.org | Aqueous system. rsc.org |

| Paal-Knorr condensation | Catalyst | Salicylic acid identified as the best organocatalyst. chim.it | Salicylic acid. chim.it |

| Clauson-Kaas reaction | Heating method | Microwave irradiation significantly reduced reaction time and increased yield compared to conventional heating. nih.gov | Microwave irradiation. nih.gov |

Reactivity Profiles, Reaction Mechanisms, and Functionalization Strategies of N Arylpyrrole Systems

Aromatic Electrophilic Substitution and Regioselectivity

Aromatic electrophilic substitution is a fundamental reaction for functionalizing pyrrole (B145914) rings. researchgate.net Pyrrole and its derivatives are significantly more reactive than benzene (B151609) in these reactions due to the electron-donating nature of the nitrogen atom, which enriches the electron density of the pyrrole ring. pearson.comonlineorganicchemistrytutor.com

The regioselectivity of electrophilic attack on the pyrrole ring is a key consideration. Generally, substitution occurs preferentially at the C2 (α) position over the C3 (β) position. onlineorganicchemistrytutor.com This preference is attributed to the greater resonance stabilization of the cationic intermediate (arenium ion) formed during attack at the C2 position. pearson.comonlineorganicchemistrytutor.com The positive charge can be delocalized over three atoms, including the nitrogen, whereas attack at the C3 position results in a less stable intermediate with delocalization over only two carbon atoms. onlineorganicchemistrytutor.com

In the case of 1-(4-ethylphenyl)-1H-pyrrole, the 4-ethylphenyl group attached to the nitrogen atom further influences the reactivity. The ethyl group is an electron-donating group, which can enhance the electron density of the phenyl ring and, by extension, influence the electronic properties of the pyrrole ring. However, the primary directing effect for electrophilic substitution on the pyrrole moiety remains the inherent reactivity of the pyrrole ring itself, favoring C2 substitution. For instance, the Vilsmeier-Haack formylation of N-arylpyrroles typically yields the 2-carbaldehyde derivative.

The regioselectivity can be influenced by various factors, including the nature of the electrophile, the solvent, and the presence of other substituents on either the pyrrole or the aryl ring. libretexts.org For example, in some cases of N-substituted pyrroles, the presence of a directing group can steer the electrophilic attack to a specific position.

C-H Functionalization and Peripheral Modifications

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis. nih.gov For N-arylpyrroles like this compound, C-H functionalization offers a direct route to modify the periphery of both the pyrrole and the aryl rings, bypassing the need for pre-functionalized starting materials. nih.gov

Transition-metal-catalyzed C-H activation has been extensively studied for the functionalization of heterocycles, including pyrroles. nih.gov Palladium, rhodium, and ruthenium catalysts are commonly employed to facilitate the direct arylation, alkenylation, or alkylation of C-H bonds. nih.govresearchgate.nethbni.ac.in

For N-arylpyrroles, C-H activation can occur at several positions. The high nucleophilicity of the pyrrole ring often leads to functionalization at the C2 or C3 positions. nih.gov However, with the use of appropriate directing groups, it is possible to achieve regioselective C-H functionalization on the benzenoid ring of the N-aryl substituent. nih.gov For instance, a directing group at the ortho position of the phenyl ring can guide a metal catalyst to activate a specific C-H bond. While this compound lacks a directing group in a suitable position for ortho-metalation on the phenyl ring, C-H activation at the C2 position of the pyrrole ring is a feasible pathway for introducing various functional groups.

Recent studies have demonstrated the rhodium(III)-catalyzed twofold C-H activation and oxidative annulation of N-arylpyrroles with alkynes to synthesize fluorescent ullazines. researchgate.net Furthermore, palladium-catalyzed C-H alkynylation of N-arylpyrroles has been achieved using a transient chiral auxiliary to construct axially chiral molecules. chim.it

Radical-mediated reactions provide an alternative and complementary approach to C-H functionalization. beilstein-journals.org These reactions often proceed under mild conditions and can tolerate a wide range of functional groups.

One notable example is the Minisci reaction, which involves the radical alkylation of electron-deficient heterocycles. While pyrroles are electron-rich, modifications of this reaction and other radical processes can be applied to N-arylpyrroles. For instance, radical difunctionalization of N-arylacrylamides, which can be conceptually related to functionalizing the periphery of N-aryl systems, has been extensively studied. beilstein-journals.orgbeilstein-journals.org These reactions often involve the generation of a radical species that adds to a double bond, followed by an intramolecular cyclization onto the aryl ring. beilstein-journals.orgbeilstein-journals.org

Visible light-mediated photocatalysis has also emerged as a powerful tool for generating radicals under mild conditions. researchgate.netrsc.org This approach has been used for the one- and twofold annulation of N-arylpyrroles with arylalkynes to form pyrrolo[1,2-a]quinolines and ullazines. researchgate.netrsc.org The reaction is initiated by a photoexcited catalyst that promotes the formation of an aryl radical, which then participates in a cascade of reactions to yield the final product. researchgate.netrsc.org

Ring Transformations and Hydrogenation Chemistry

The pyrrole ring in N-arylpyrroles can undergo transformations that alter its structure, such as ring-opening or cycloaddition reactions. Furthermore, the aromaticity of the pyrrole ring can be removed through hydrogenation.

Diels-Alder cycloadditions of N-arylpyrroles with arynes, generated from diaryliodonium salts, have been reported to produce bridged-ring amines. beilstein-journals.org These reactions proceed under mild conditions and can tolerate a range of substituents on both the pyrrole and the aryne precursor. beilstein-journals.org The resulting bridged-ring compounds can be further transformed, for example, through ring-opening to yield N-phenylamine derivatives or through hydrogenation. beilstein-journals.org

The hydrogenation of the pyrrole ring in N-arylpyrroles leads to the formation of the corresponding pyrrolidine (B122466) derivative. This transformation typically requires a catalyst, such as palladium on carbon (Pd/C) or rhodium on carbon (Rh/C), and a hydrogen source. beilstein-journals.orgrsc.org For example, the hydrogenation of a Diels-Alder adduct of an N-arylpyrrole was achieved using Pd/C under a hydrogen atmosphere at room temperature. beilstein-journals.org The complete hydrogenation of a substituted pyrrole to a pyrrolidine has been accomplished using a rhodium catalyst, sometimes requiring elevated temperatures and longer reaction times to achieve full conversion. rsc.org The stereochemistry of the resulting pyrrolidine can be influenced by the substituents present on the ring. rsc.org

It's important to note that the stability of the pyrrole ring can be influenced by the substituents. In some cases, under harsh reaction conditions, ring-opening or rearrangement can occur. worktribe.com

Atropisomerism and Asymmetric Synthesis of Chiral N-Arylpyrroles

Atropisomerism is a type of axial chirality that arises from restricted rotation around a single bond, in this case, the C-N bond between the aryl group and the pyrrole nitrogen. snnu.edu.cnacs.org The synthesis of enantiomerically pure N-arylpyrrole atropisomers is a significant area of research due to their potential applications as chiral ligands and in biologically active molecules. nih.gov

The enantioselective synthesis of axially chiral N-arylpyrroles can be achieved through several strategies, including asymmetric catalysis. nih.gov These methods aim to control the stereochemistry around the C-N bond during the formation of the pyrrole ring or in a subsequent functionalization step.

One approach involves the use of a chiral catalyst to induce asymmetry in an electrophilic aromatic substitution reaction. researchgate.netnih.govresearchgate.netescholarship.org For instance, a chiral-at-metal rhodium Lewis acid has been used to catalyze the highly atroposelective alkylation of N-arylpyrroles with N-acryloyl-1H-pyrazole electrophiles, yielding products with excellent enantioselectivities. researchgate.netnih.govescholarship.org This method transforms a configurationally flexible (fluxional) N-arylpyrrole into a stable, axially chiral molecule. researchgate.netnih.gov

Another strategy is the desymmetrization of a prochiral N-arylpyrrole. researchgate.net In this approach, a chiral catalyst selectively functionalizes one of two enantiotopic positions on the pyrrole ring, thereby creating a chiral center and inducing axial chirality.

Dynamic kinetic resolution is another powerful tool for the synthesis of enantioenriched N-arylpyrroles. chim.it In this process, a racemic mixture of rapidly interconverting atropisomers is subjected to a reaction with a chiral catalyst or reagent that reacts preferentially with one of the enantiomers. This continuous interconversion allows for the theoretical conversion of the entire racemic mixture into a single enantiomer of the product. chim.it

The stability of the C-N axial chirality is crucial and is influenced by the steric hindrance around the axis of rotation. acs.org Bulky substituents on the ortho positions of the aryl ring and on the C2 and C5 positions of the pyrrole ring increase the rotational barrier and enhance the configurational stability of the atropisomers. acs.org

Diastereoselective Metalation and Stereochemical Control

The stereochemical control in the functionalization of N-arylpyrrole systems, including this compound, is a pivotal aspect of their synthetic utility, enabling the creation of molecules with defined three-dimensional structures. While direct diastereoselective metalation of this compound itself is not extensively documented, the principles of stereochemical control are well-established through studies on analogous N-arylpyrroles. These strategies primarily revolve around catalyst-controlled transformations that introduce chirality.

Key strategies for stereochemical control in N-arylpyrrole systems involve the use of chiral catalysts, which can be broadly categorized into metal-based catalysts and organocatalysts. For instance, chiral-at-metal rhodium complexes have been successfully employed as Lewis acid catalysts in the atroposelective functionalization of N-arylpyrroles. researchgate.netresearchgate.net These reactions proceed with high enantioselectivity, transforming conformationally unstable (fluxional) N-arylpyrroles into configurationally stable atropisomers. researchgate.net The catalyst's unique helical chirality effectively discriminates between the rapidly interconverting atropisomers of the starting material. researchgate.net

Another powerful approach involves the use of chiral phosphoric acids (CPAs) as Brønsted acid catalysts. chim.itnih.gov In the presence of a Lewis acid co-catalyst like Fe(OTf)₃, CPAs can catalyze reactions such as the Paal-Knorr synthesis to produce axially chiral N-arylpyrroles with high enantiomeric excess. chim.it Light-induced CPA catalysis has also emerged as a method for the diastereo- and atroposelective synthesis of N-arylpyrroles, allowing for the simultaneous creation of both a C-N axial chirality and a central stereocenter. nih.govresearchgate.net This dual stereocontrol is achieved in one-pot, three-component reactions. nih.govcolab.ws

Copper-catalyzed asymmetric annulation reactions provide another avenue for stereochemical control. Using a copper catalyst with a chiral Pybox ligand, yne-allylic esters can react with anilines to furnish axially chiral arylpyrroles with excellent enantioselectivity. nih.gov This method demonstrates broad substrate scope and functional group tolerance, providing access to various classes of axially chiral arylpyrroles. nih.gov

The following table summarizes representative catalytic systems used for the stereocontrolled functionalization of N-arylpyrrole scaffolds.

| Catalyst System | Reaction Type | Key Features | Reference |

| Chiral-at-metal Rhodium Lewis Acid | Electrophilic Aromatic Substitution | Transforms fluxional N-arylpyrroles into stable atropisomers with high enantioselectivity. | researchgate.net |

| Chiral Phosphoric Acid (CPA) / Fe(OTf)₃ | Paal-Knorr Reaction | Produces axially chiral N-arylpyrroles with excellent enantioselectivity. | chim.it |

| Light-induced Chiral Phosphoric Acid (CPA) | Oxo-diarylation | Simultaneously creates C-N axial chirality and a quaternary stereocenter. | nih.govresearchgate.net |

| Copper / Chiral Pybox Ligand | [4+1] Annulation | Synthesizes C-N axially chiral arylpyrroles with excellent enantioselectivity from yne-allylic esters and anilines. | nih.gov |

| Palladium / Chiral Ligand | C-H Functionalization | Achieves atroposelective synthesis of arylpyrroles via asymmetric C-H alkynylation. | snnu.edu.cn |

These methodologies underscore the sophisticated level of stereochemical control achievable for the N-arylpyrrole framework. The choice of catalyst and reaction conditions allows for the selective formation of desired stereoisomers, a critical consideration in the synthesis of chiral ligands, catalysts, and biologically active molecules. nih.govresearchgate.netnih.gov

Mechanistic Investigations and Theoretical Calculations

Understanding the reaction mechanisms and the influence of electronic and steric factors is crucial for the rational design of synthetic routes and catalysts for N-arylpyrrole systems like this compound.

Elucidation of Reaction Pathways and Transition States

Mechanistic studies, often combining experimental evidence with computational calculations, have shed light on the intricate pathways of N-arylpyrrole functionalization. For CPA-catalyzed reactions, it is proposed that the catalyst can activate substrates through hydrogen bonding. beilstein-journals.org In the asymmetric Paal-Knorr reaction, for example, a key enamine intermediate is formed, and the subsequent CPA-catalyzed dehydrative cyclization is the enantiocontrol-determining step. chim.it DFT calculations have been employed to rationalize the observed enantioselectivity, indicating that steric interactions between the N-arylpyrrole and the chiral ligand are key to enantiocontrol. snnu.edu.cn

In rhodium-catalyzed atroposelective alkylations, the reaction proceeds via an electrophilic aromatic substitution mechanism. researchgate.netresearchgate.net DFT calculations have been instrumental in elucidating the transition states. researchgate.netresearchgate.net These studies show that the chiral-at-metal rhodium catalyst coordinates to the electrophile, and the subsequent attack by the N-arylpyrrole occurs through a highly organized transition state. The energy difference between the two diastereomeric transition states, leading to the respective (aR)- and (aS)-atropisomers, determines the high enantioselectivity of the reaction. researchgate.net The calculations reveal that steric repulsion between a substituent on the N-aryl ring and a bulky group on the catalyst ligand can destabilize one transition state over the other. researchgate.net

Mechanistic investigations into copper-catalyzed annulations suggest a pathway involving the formation of an allylic amination intermediate, which then undergoes cyclization to form the pyrrole ring under the influence of the chiral catalyst. nih.gov Control experiments, such as the isolation and subsequent reaction of proposed intermediates, support the hypothesized reaction pathway. colab.wsnih.gov

Computational Modeling of Electronic and Steric Effects on Reactivity

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for understanding how the electronic and steric properties of N-arylpyrroles influence their reactivity. colab.wsnumberanalytics.comchemrxiv.org For a compound like this compound, the electronic nature of the 4-ethylphenyl group and the steric environment around the C-N bond are critical determinants of its chemical behavior.

Electronic Effects: The ethyl group at the para-position of the phenyl ring is an electron-donating group. This electronic effect increases the electron density on the phenyl ring and, to some extent, on the pyrrole ring through resonance and inductive effects. In many N-arylpyrrole syntheses, such as the Clauson-Kaas reaction, electron-donating groups on the aniline (B41778) precursor are known to favor the formation of the corresponding N-arylpyrrole product in excellent yields. beilstein-journals.org Computational models can quantify these electronic effects, for example, by calculating the charge distribution on the molecule and assessing the nucleophilicity of the pyrrole ring's α-positions, which are the typical sites for electrophilic attack. researchgate.net

Steric Effects: Steric hindrance plays a crucial role in controlling the atropisomerism and stereoselectivity of reactions involving N-arylpyrroles. numberanalytics.comacs.org The rotational barrier around the C-N bond, which determines the configurational stability of atropisomers, is highly dependent on the size of the substituents at the ortho-positions of the phenyl ring and the 2,5-positions of the pyrrole ring. scispace.com While this compound lacks ortho-substituents and is therefore conformationally labile, computational models are essential for predicting the stability of its functionalized derivatives. researchgate.net

DFT calculations and steric mapping (e.g., buried volume, %VBur) are used to visualize and quantify the steric environment of catalysts and substrates. mdpi.com These models can rationalize why a particular diastereomer or enantiomer is formed preferentially by comparing the steric strain in different transition states. numberanalytics.commdpi.com For example, in catalyst-controlled stereoselective reactions, computational analysis can reveal how non-covalent interactions, such as steric clashes between the substrate and the chiral ligand, dictate the stereochemical outcome. snnu.edu.cnresearchgate.net An Activation Strain Model (ASM) can even partition the total energy of a transition state into steric and electronic contributions, providing a deeper quantitative understanding of the factors governing reactivity and selectivity. mdpi.com

The table below outlines the application of computational methods in studying N-arylpyrrole reactivity.

| Computational Method | Application | Insights Gained | Reference |

| Density Functional Theory (DFT) | Transition State Analysis | Elucidation of reaction pathways and origins of stereoselectivity by comparing energies of diastereomeric transition states. | researchgate.netresearchgate.netsnnu.edu.cnresearchgate.net |

| Steric Mapping (%VBur) | Quantifying Steric Hindrance | Visualization and quantification of the steric environment around the catalytic center to explain stereochemical outcomes. | mdpi.com |

| Activation Strain Model (ASM) | Energy Decomposition Analysis | Partitioning transition state energy into steric and electronic components to clarify their relative contributions to reactivity. | mdpi.com |

| Natural Bond Orbital (NBO) Analysis | Charge Distribution | Assessing the electronic effects of substituents on the nucleophilicity and reactivity of the pyrrole and aryl rings. | mdpi.com |

Advanced Spectroscopic and Analytical Characterization of N Arylpyrrole Derivatives

Structural Analysis and Confirmation

Structural confirmation is the foundational step in the analysis of a newly synthesized compound. A combination of spectroscopic methods provides unambiguous evidence of the covalent framework, functional groups, and molecular formula.

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of 1-(4-ethylphenyl)-1H-pyrrole is expected to show distinct signals corresponding to the different electronic environments of the protons. The pyrrole (B145914) ring protons typically appear as two triplets in the aromatic region. The protons at positions 2 and 5 (α to the nitrogen) are deshielded compared to the protons at positions 3 and 4 (β to the nitrogen). The 4-ethylphenyl group would exhibit a characteristic A'A'B'B' system (appearing as two doublets) for the aromatic protons, a quartet for the methylene (B1212753) (-CH₂) protons, and a triplet for the terminal methyl (-CH₃) protons of the ethyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Justification/Notes |

| Pyrrole H-2, H-5 | ~7.0-7.3 | ~120-122 | α-protons/carbons, deshielded by nitrogen. |

| Pyrrole H-3, H-4 | ~6.2-6.4 | ~109-111 | β-protons/carbons, more shielded. |

| Phenyl H (ortho to N) | ~7.3-7.5 | ~120-126 | Aromatic protons adjacent to the pyrrole substituent. |

| Phenyl H (ortho to Ethyl) | ~7.2-7.4 | ~129-130 | Aromatic protons adjacent to the ethyl group. |

| Phenyl C (ipso, N-subst.) | - | ~138-140 | Quaternary carbon attached to the pyrrole nitrogen. |

| Phenyl C (ipso, Ethyl-subst.) | - | ~144-146 | Quaternary carbon attached to the ethyl group. |

| Ethyl -CH₂ | ~2.7 (quartet) | ~28-30 | Methylene protons coupled to the methyl group. |

| Ethyl -CH₃ | ~1.2 (triplet) | ~15-17 | Methyl protons coupled to the methylene group. |

Note: Predicted values are based on data from related N-arylpyrroles and standard substituent effects. umich.eduacs.orgfigshare.com

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For this compound, the spectrum would be characterized by several key absorption bands.

Aromatic C-H Stretching: Bands appearing just above 3000 cm⁻¹ are characteristic of the C-H bonds on both the pyrrole and phenyl rings.

Aliphatic C-H Stretching: Bands appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the symmetric and asymmetric stretching of the C-H bonds in the ethyl group.

C=C Stretching: Absorptions in the 1450-1610 cm⁻¹ region are due to the carbon-carbon double bond stretching within the aromatic phenyl and pyrrole rings. vulcanchem.comderpharmachemica.com

C-N Stretching: The stretching vibration of the C-N bond between the phenyl ring and the pyrrole nitrogen typically appears in the 1200-1350 cm⁻¹ range. derpharmachemica.com

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2960 - 2850 |

| Aromatic C=C Stretch | 1610, 1515, 1450 |

| C-N Stretch | 1350 - 1200 |

| C-H Bending (Out-of-Plane) | 900 - 675 |

Note: Values are typical for N-arylpyrroles and substituted benzenes. umich.eduderpharmachemica.commdpi.com

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues to its structure. For this compound (C₁₂H₁₃N), the calculated molecular weight is approximately 171.24 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ at m/z ≈ 171. A high-resolution mass spectrum (HRMS) would confirm the elemental composition. mdpi.com

Common fragmentation pathways would likely involve the loss of the ethyl group (M-29) or cleavage of the pyrrole ring, providing further structural confirmation. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to separate the compound from a mixture and provide its mass spectrum simultaneously. acs.org

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, including precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, analysis of related N-arylpyrrole derivatives reveals common structural motifs. mdpi.com

A key feature of N-arylpyrroles is the dihedral angle between the plane of the pyrrole ring and the plane of the N-phenyl substituent. This twist is due to steric hindrance between the ortho-hydrogens of the phenyl ring and the α-hydrogens of the pyrrole ring. This angle is typically significant, often in the range of 40-60 degrees. iucr.org In the solid state, molecules would likely pack in a way that maximizes stabilizing intermolecular forces, such as π-π stacking and C-H···π interactions.

Spectroelectrochemical and Optical Property Assessment

These techniques probe the electronic transitions and redox properties of the molecule, which are fundamental to its potential use in optoelectronic materials.

UV-Vis spectroscopy measures the electronic transitions within a molecule, typically π→π* transitions in conjugated systems like N-arylpyrroles. The absorption spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or dichloromethane) is expected to show strong absorption bands in the UV region. umich.edu

Studies on various p-substituted N-phenylpyrroles show that the position of the maximum absorption wavelength (λ_max) is influenced by the electronic nature of the substituent on the phenyl ring. umich.eduuminho.pt The ethyl group is a weak electron-donating group, which would be expected to cause a slight red-shift (shift to longer wavelength) of the absorption bands compared to unsubstituted N-phenylpyrrole. The conjugated system extends across both the pyrrole and phenyl rings, and the main absorption bands correspond to π→π* transitions within this chromophore. Emission spectroscopy (fluorescence) can provide further insight into the excited state properties of the molecule.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Expected λ_max (nm) | Solvent | Notes |

| π→π | ~250-280 | Ethanol/Dichloromethane | Main absorption band for the N-arylpyrrole chromophore. |

| π→π | ~200-220 | Ethanol/Dichloromethane | Higher energy transition. |

Note: Values are based on trends observed for p-substituted N-phenylpyrroles. umich.eduuminho.pt

Cyclic Voltammetry and Electrochemical Impedance Spectroscopy

Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) are powerful electrochemical techniques used to investigate the redox behavior and interfacial properties of molecules like this compound. als-japan.comdergipark.org.tr CV provides information on oxidation and reduction potentials, while EIS analyzes processes like charge transfer and ion diffusion at the electrode-electrolyte interface. dergipark.org.tr

Cyclic Voltammetry (CV) studies on N-arylpyrroles reveal their electrochemical activity. For instance, the electropolymerization of similar compounds, such as 1-(4-methoxyphenyl)-1H-pyrrole, has been studied extensively. electrochemsci.org During the anodic scan in a suitable electrolyte solution, the pyrrole monomer undergoes oxidation to form a radical cation, which then couples to form polymers deposited on the electrode surface. electrochemsci.org This process results in characteristic oxidation peaks. For 1-(4-methoxyphenyl)-1H-pyrrole, the oxidation potential is observed, and with successive scans, the growth of a polymer film is indicated by the increase in the redox wave currents. electrochemsci.org It is expected that this compound would exhibit similar behavior, with an oxidation peak corresponding to the formation of its radical cation. The potential for this peak would be influenced by the electron-donating nature of the 4-ethylphenyl group. The reversibility of the redox processes can be assessed by the separation of anodic and cathodic peak potentials (ΔEp). als-japan.com

Electrochemical Impedance Spectroscopy (EIS) complements CV by providing detailed information about the capacitive and resistive properties of the material at the electrode surface. dergipark.org.trmdpi.com The data is often represented as a Nyquist plot (imaginary vs. real impedance). For polymer films derived from N-arylpyrroles, the Nyquist plot typically shows a semicircle at high frequencies, corresponding to the charge transfer resistance, and a straight line at low frequencies, indicative of capacitive behavior. dergipark.org.trelectrochemsci.org The analysis of these plots allows for the determination of parameters like solution resistance (Rs) and charge transfer resistance (Rct).

| Compound | Oxidation Potential (V vs. Ag/AgCl) | Key Findings | Reference |

|---|---|---|---|

| 1-(4-methoxyphenyl)-1H-pyrrole | ~0.9 V | Shows well-defined redox systems corresponding to the deposition of an electro-active film. electrochemsci.org | electrochemsci.org |

| Pyrrole | 0.9 V | Oxidation potential in NaClO4-ACN electrolyte. dergipark.org.tr | dergipark.org.tr |

| Cu(II) 5-isocorroles | 0.74 ± 0.05 V vs. SCE | Exhibits fully reversible redox cycles with multiple oxidation and reduction features. escholarship.org | escholarship.org |

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used to detect and characterize species with unpaired electrons, such as free radicals or radical cations. researchgate.netlabcompare.com For this compound, ESR spectroscopy would be the definitive method to study its radical cation, which can be generated electrochemically (as in CV) or chemically. rsc.org

The ESR spectrum provides information primarily through its g-factor and hyperfine coupling constants. libretexts.org The g-factor is a measure of the electron's magnetic moment and is sensitive to the electronic environment of the unpaired spin. libretexts.org Hyperfine interactions arise from the coupling of the electron spin with the spins of nearby magnetic nuclei (e.g., ¹H and ¹⁴N). fu-berlin.de Analysis of the hyperfine splitting pattern in the ESR spectrum of the this compound radical cation would reveal how the unpaired electron density is distributed across the pyrrole ring and the attached ethylphenyl group. rsc.org This allows for a detailed mapping of the molecule's frontier molecular orbital. fu-berlin.de While specific ESR studies on the this compound radical cation are not prominently documented, extensive research on other pyrrole radical cations demonstrates the power of this technique. rsc.org

Thermal Stability and Degradation Pathway Analysis

The thermal stability of this compound is a critical parameter for its application in materials science. Thermogravimetric Analysis (TGA) is the standard method for this evaluation. mdpi.com TGA measures the change in mass of a sample as a function of temperature, typically under a controlled atmosphere (e.g., nitrogen or air). mdpi.com The resulting TGA curve provides the decomposition temperature (Td), which is often defined as the temperature at which 5% or 10% weight loss occurs.

For N-arylpyrrole derivatives, thermal stability is influenced by the nature of the substituent on the phenyl ring. The presence of the N-aryl group generally enhances thermal stability compared to unsubstituted pyrrole. Studies on similar pyrrole derivatives show decomposition temperatures well above 200°C, indicating good thermal robustness. mdpi.com For this compound, the ethyl group and the phenyl-pyrrole linkage would be the primary sites for thermal degradation. Analysis of the gaseous byproducts evolved during TGA (e.g., using coupled mass spectrometry) could elucidate the degradation pathway, which may involve cleavage of the ethyl group, scission of the N-phenyl bond, or fragmentation of the pyrrole ring. rsc.org

| Compound | Decomposition Temp. (Td at 5% loss) | Technique | Reference |

|---|---|---|---|

| BAPCP (a blue pyrrole derivative) | 346 °C | TGA | mdpi.com |

| HAPCP (a blue pyrrole derivative) | 370 °C | TGA | mdpi.com |

| NafmetBDP (a dipyrromethene complex) | 379 °C | TGA | dergipark.org.tr |

Computational Spectroscopy and Theoretical Interpretations

Computational methods are indispensable for interpreting experimental spectra and predicting molecular properties where experimental data is unavailable.

Density Functional Theory (DFT) for Spectral Prediction

Density Functional Theory (DFT) has become a powerful and widely used computational tool for predicting the structural and spectroscopic properties of molecules like this compound. ahievran.edu.trresearchgate.net By selecting an appropriate functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)), researchers can accurately calculate a variety of properties. ahievran.edu.trnih.govresearchgate.net

Vibrational Spectra (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities, which aids in the assignment of experimental IR and Raman spectra. researchgate.net

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, used within DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts, which is crucial for structural confirmation. nih.gov

Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. researchgate.net

Molecular Orbitals: DFT also provides insights into the electronic structure, including the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and electronic transition properties. ahievran.edu.tr

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Intermolecular Interactions

When studying a molecule's behavior in a complex environment, such as in solution or within a protein, a full quantum mechanical treatment is often computationally prohibitive. wikipedia.org Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer an elegant solution to this problem. mpg.deesqc.org

In a QM/MM simulation of this compound, the molecule itself (or a reactive part of it) would be treated with a high-level QM method (the "QM region"). nih.gov This accurately describes its electronic structure and reactivity. The surrounding environment, such as solvent molecules or amino acid residues, is treated using a classical MM force field (the "MM region"). researchgate.net This approach drastically reduces computational cost while retaining high accuracy for the region of interest. wikipedia.org QM/MM methods are particularly valuable for studying intermolecular interactions, such as hydrogen bonding or π-stacking, and for modeling chemical reactions in condensed phases or enzymatic catalysis. mpg.deresearchgate.net The interaction between the QM and MM regions can be modeled at different levels of theory, including mechanical embedding, electrostatic embedding, and polarizable embedding, which account for the influence of the environment on the QM region's electronic structure. wikipedia.org

Applications in Advanced Materials Science and Catalysis

N-Arylpyrroles in Conjugated Polymers and Organic Electronics

The integration of N-arylpyrrole moieties into polymer chains is a key strategy for developing advanced organic electronic materials. The aromatic nature of the pyrrole (B145914) and the attached aryl group contributes to the formation of extended π-conjugated systems, which are essential for charge transport.

The synthesis of functional poly(N-arylpyrroles) leverages several robust chemical reactions. A primary method is the post-polymerization modification of polyketones via the Paal-Knorr cyclization. fao.orgacs.org This involves reacting a 1,4-polyketone with a substituted aniline (B41778), such as 4-ethylaniline (B1216643), to yield a polymer with N-arylpyrrole units pendant to the main chain. fao.orgacs.org The degree of pyrrole incorporation can be controlled by the nucleophilicity of the aniline used. fao.orgacs.org

Another significant approach is the direct polymerization of pre-functionalized monomers. mit.edunih.gov For instance, 2,5-di(thiophen-2-yl)-1-H-arylpyrroles can be synthesized in a modular fashion and then polymerized using cross-coupling reactions like Stille polycondensation. mit.edunih.gov This method allows for the creation of versatile building blocks compatible with various polymerization conditions, leading to highly soluble and thermally stable conjugated polymers. mit.edunih.gov A general synthesis for 1-(4-ethylphenyl)-1H-pyrrole itself involves a copper oxide-catalyzed reaction of the corresponding aryl halide with trans-4-hydroxy-L-proline, which then decarboxylates. sapub.org

| Polymerization Method | Monomers/Precursors | Key Features |